![molecular formula C8H3F2NO2 B159583 5-Cyano-2,2-difluoro-1,3-benzodioxole CAS No. 135132-34-2](/img/structure/B159583.png)
5-Cyano-2,2-difluoro-1,3-benzodioxole
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Overview
Description
5-Cyano-2,2-difluoro-1,3-benzodioxole, also known as 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, is a chemical compound with the empirical formula C8H3F2NO2 . It is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .
Synthesis Analysis
The synthesis of 2,2-difluoro-1,3-benzodioxole, a related compound, is prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis
The molecular weight of this compound is 183.11 . The SMILES string representation of the molecule is FC1(F)Oc2ccc(cc2O1)C#N .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 58-62 °C .Scientific Research Applications
Antimicrobial Compounds from Cyanobacteria Cyanobacteria are recognized for their diverse chemical compounds with significant antimicrobial activity. Studies have identified various cyanobacterial compounds or cyano-compounds that exhibit potent antimicrobial properties against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. These compounds, which belong to different chemical classes such as alkaloids, aromatic compounds, cyclic depsipeptides, and polyketides, highlight the potential of cyanobacteria as a source of new antimicrobial agents. The research emphasizes the need for further exploration of cyanobacterial compounds for pharmaceutical applications (S. S. Swain, S. K. Paidesetty, R. Padhy, 2017).
Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzodiazepines Recent advancements in synthetic chemistry have facilitated the development of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines using various electrophilic reagents. These compounds have shown a broad range of biological activities and applications in drug discovery. The review of these synthetic methods and their biological implications suggests that 5-Cyano-2,2-difluoro-1,3-benzodioxole could play a role in the synthesis or structural modification of these compounds, offering new pathways for creating drugs with enhanced efficacy (M. Ibrahim, 2011).
Indole Synthesis Classification The classification of indole synthesis provides a framework for understanding the variety of methods used to create indole alkaloids, a class of compounds with notable organic synthesis interest. Given the structural similarities and reactive properties, this compound could be relevant in the synthesis or modification of indole compounds, contributing to the discovery of new methods and applications in organic chemistry and pharmacology (D. Taber, Pavan K. Tirunahari, 2011).
Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide Benzene-1,3,5-tricarboxamide (BTA) compounds demonstrate significant importance in supramolecular chemistry, with applications ranging from nanotechnology to biomedical fields. The ability of BTAs to form one-dimensional, nanometer-sized rod-like structures through H-bonding showcases the potential for this compound to contribute to the development of novel supramolecular assemblies, enhancing the utility of such compounds in various scientific and industrial applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJNTFXCTXAXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(O2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371732 |
Source
|
Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135132-34-2 |
Source
|
Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 135132-34-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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